5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13-6-5-11(16-13)14(20)18-7-9(8-18)21-15-17-10-3-1-2-4-12(10)22-15/h1-4,9,11H,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVYQCXWXHBFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable bases . The final step involves the coupling of the azetidine intermediate with pyrrolidin-2-one under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Pyrrolidin-2-one Derivatives with Substituted Side Chains
Several pyrrolidin-2-one derivatives have been synthesized and studied for their pharmacological and physicochemical properties:
Key Observations :
- Steric and Electronic Effects : The benzothiazole group in the target compound introduces a larger, more rigid aromatic system compared to the benzyl or phenylethoxy groups in Compounds 7 and 6. This may enhance π-π stacking interactions in biological targets but reduce solubility .
- Pharmacological Activity : Compound 10b, with a fluorobenzoyl group, demonstrates that electron-withdrawing substituents (e.g., fluorine) can enhance acetylcholinesterase (AChE) inhibition, a property relevant to anti-Alzheimer’s drug design . The benzothiazole moiety in the target compound, being electron-deficient, may similarly improve target engagement.
- Stereochemical Complexity: Compound 8’s four stereoisomers highlight the importance of stereochemistry in pharmacological optimization.
Comparison with Donepezil-like Derivatives
Donepezil, a leading anti-Alzheimer’s drug, contains a benzylpiperidine-pyrrolidin-2-one scaffold. The target compound shares the pyrrolidin-2-one core but replaces the piperidine with an azetidine ring and incorporates a benzothiazole group.
- Structural Rigidity: Azetidine’s smaller ring size (4-membered vs.
- Benzothiazole vs. Benzyl Groups : Benzothiazole’s sulfur atom may participate in hydrogen bonding or metal coordination, unlike the purely hydrophobic benzyl group in donepezil. This could modulate interactions with AChE’s peripheral anionic site .
Physicochemical and Computational Insights
While crystallographic data for the target compound are unavailable, analogs like the benzimidazole-pyrrolidin-2-one hybrid () were characterized using tools such as SHELX and ORTEP . Computational modeling of similar compounds suggests that:
- The pyrrolidin-2-one ring’s lactam group participates in hydrogen bonding with enzymatic active sites.
- Bulky substituents (e.g., benzothiazole) may hinder membrane permeability but improve target affinity .
Biological Activity
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound contains a benzothiazole moiety linked to an azetidine ring and a pyrrolidin-2-one structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O3S. The compound's structure can be broken down into key components:
- Benzothiazole Moiety : Known for its role in various biological activities.
- Azetidine Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyrrolidin-2-one Structure : May enhance the compound's stability and bioavailability.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death . The following table summarizes key findings regarding the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | U937 | 6.6 | Procaspase-3 activation |
| PAC-1 | U937 | 0.5 | Positive control for apoptosis induction |
The selectivity and potency of these compounds underscore the relevance of the benzothiazole moiety in enhancing anticancer activity.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzothiazole and azetidine structures significantly influence biological activity. For example, the presence of electron-withdrawing groups on the benzothiazole ring enhances the activation of procaspase-3 . Additionally, studies have shown that compounds with an ortho-hydroxy N-acylhydrazone moiety exhibit stronger anticancer activity due to their ability to chelate metal ions like zinc, which is essential for procaspase-3 activation .
The proposed mechanism for the anticancer activity of this compound involves the following steps:
- Cellular Uptake : The compound enters cancer cells through passive diffusion or specific transport mechanisms.
- Procaspase Activation : Once inside, it activates procaspase-3, leading to its conversion into active caspase-3.
- Induction of Apoptosis : Activated caspase-3 initiates a cascade of events resulting in apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in cancer treatment:
- Study on U937 Cell Line : A series of benzothiazole derivatives were tested for their ability to induce apoptosis in U937 cells. Compounds 8j and 8k showed significant efficacy with IC50 values indicating potent anticancer properties .
- Mechanistic Insights : Further investigations revealed that these compounds could effectively disrupt cellular homeostasis by modulating apoptotic pathways, thus providing insights into their potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
